molecular formula C44H59N13O23 B1213368 Azotobactin CAS No. 39748-05-5

Azotobactin

Numéro de catalogue: B1213368
Numéro CAS: 39748-05-5
Poids moléculaire: 1138 g/mol
Clé InChI: HIIOEEFXLUSDLO-JBCSJTSVSA-N
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Description

Azotobactin, also known as this compound, is a useful research compound. Its molecular formula is C44H59N13O23 and its molecular weight is 1138 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

39748-05-5

Formule moléculaire

C44H59N13O23

Poids moléculaire

1138 g/mol

Nom IUPAC

(2S)-2-[[2-[[(2S)-2-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[(5-hydroxy-4,11-dioxo-1,10,12-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-2,5,7,9(16)-tetraene-15-carbonyl)amino]propanoyl]amino]-4-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-hydroxybutanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanedioic acid

InChI

InChI=1S/C44H59N13O23/c45-43(79)46-6-1-2-18(34(69)52-23(15-60)33(68)47-14-29(64)55-31(41(75)76)32(67)42(77)78)48-35(70)19(4-8-58)50-38(73)24(16-61)53-36(71)20(5-9-59)49-37(72)21(12-30(65)66)51-39(74)25-3-7-56-40-22(54-44(56)80)10-17-11-27(62)28(63)13-26(17)57(25)40/h10-11,13,18-21,23-25,31-32,58-62,67H,1-9,12,14-16H2,(H,47,68)(H,48,70)(H,49,72)(H,50,73)(H,51,74)(H,52,69)(H,53,71)(H,54,80)(H,55,64)(H,65,66)(H,75,76)(H,77,78)(H3,45,46,79)/t18-,19-,20-,21-,23-,24-,25?,31-,32?/m0/s1

Clé InChI

HIIOEEFXLUSDLO-JBCSJTSVSA-N

SMILES

C1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)NC(CC(=O)O)C(=O)NC(CCO)C(=O)NC(CO)C(=O)NC(CCO)C(=O)NC(CCCNC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C(=O)O)O)C(=O)O)O)NC2=O

SMILES isomérique

C1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCO)C(=O)N[C@@H](CCCNC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C(=O)O)O)C(=O)O)O)NC2=O

SMILES canonique

C1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)NC(CC(=O)O)C(=O)NC(CCO)C(=O)NC(CO)C(=O)NC(CCO)C(=O)NC(CCCNC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C(=O)O)O)C(=O)O)O)NC2=O

Synonymes

azotobactin

Origine du produit

United States

Molecular Architecture and Coordination Chemistry of Azotobactin

Structural Features and Ligating Moieties

Azotobactin belongs to the class of chromopeptidic siderophores, sharing similarities with pyoverdines. Its structure is a complex assembly of a peptide chain and a distinctive chromophore.

Hydroxamate, Catechol, and α-Hydroxy-Acid Functional Groups in Metal Binding

The metal-chelating prowess of this compound stems from the presence of three distinct functional groups that act as ligating moieties. These groups are strategically positioned to form a stable coordination sphere around metal ions, particularly Fe(III) researchgate.netacs.orgnih.gov. The primary binding sites include:

Hydroxamate Group: Typically found at the C-terminal end of the peptide chain, often derived from modified ornithine residues (e.g., Nδ-hydroxyornithine) researchgate.netacs.orgnih.gov. Hydroxamates are potent bidentate ligands, forming stable complexes with Fe(III) through their hydroxyl and carbonyl oxygen atoms.

α-Hydroxy-Acid Group: Located within the peptide backbone, such as β-threo-hydroxyaspartic acid, this moiety also contributes to metal binding through its hydroxyl and carboxylate oxygen atoms researchgate.netacs.orgnih.gov.

Catechol Group: Integrated into the chromophore structure, this dihydroxybenzene moiety provides two phenolic oxygen atoms that are strong ligands for metal ions, particularly Fe(III) researchgate.netacs.orgnih.gov.

These three types of functional groups collectively provide a hexadentate binding site, capable of forming highly stable octahedral complexes with metal ions.

Metal Chelation Properties and Ligand Specificity

This compound's role extends beyond iron acquisition, demonstrating a significant capacity for chelating other essential trace metals vital for bacterial metabolism.

Affinity for Essential Nitrogenase Metal Cofactors (Iron, Molybdenum, Vanadium)

This compound is primarily synthesized by Azotobacter vinelandii to secure iron, an essential component for many cellular processes, including nitrogen fixation researchgate.netresearchgate.netacs.orgnih.govnih.gov. It exhibits a very high affinity for Fe(III), forming stable complexes that are efficiently recognized and transported into the bacterial cell researchgate.netresearchgate.netnih.govacs.org. Beyond iron, this compound is critical for the acquisition of molybdenum (Mo) and vanadium (V), which serve as alternative metal cofactors in different isoforms of the nitrogenase enzyme researchgate.netresearchgate.netnih.govacs.orgncsu.eduresearchgate.net. The siderophore forms strong complexes with both molybdate and vanadate, enabling their uptake by specific transport systems researchgate.netresearchgate.netnih.govacs.org. This dual functionality has led to the classification of such siderophores as "metallophores," highlighting their role in acquiring multiple essential metals researchgate.netresearchgate.netnih.govacs.org.

Kinetic Aspects of Molybdate and Vanadate Complexation Relative to Iron(III)

A notable characteristic of this compound's metal chelation is the kinetic advantage it offers for the complexation of molybdenum and vanadium compared to iron researchgate.netresearchgate.netnih.govacs.org. The rates at which this compound forms complexes with molybdate and vanadate are faster than its complexation with Fe(III) researchgate.netresearchgate.netnih.govacs.org. This kinetic preference is significant because iron is typically present in higher concentrations in the environment and can be readily precipitated or bound by other strong chelating agents. The faster complexation kinetics with Mo and V ensure their efficient uptake, even when iron is abundant, thereby optimizing the availability of these critical nitrogenase cofactors researchgate.netresearchgate.netnih.govacs.org. Studies on the formation and dissociation kinetics of the ferric this compound complex suggest a sequential coordination process, where the terminal functional groups of the siderophore chain bind to Fe(III) first, followed by the central moieties acs.org.

Chelation with Other Trace Metals and Heavy Metals

While the primary focus of this compound's function is on iron, molybdenum, and vanadium, siderophores in general are known to exhibit broader metal-binding capabilities. Siderophores can chelate other trace metals, such as zinc (Zn), for essential cellular functions, and can also sequester toxic heavy metals, like tungsten (W), thereby offering a degree of protection against metal toxicity researchgate.netnih.gov. This compound, specifically, has been shown to bind oxyanions such as molybdate and vanadate, and its structural relatives, pyoverdines, can complex various metal cations frontiersin.org. This capacity to bind a range of metal ions underscores the versatility of siderophores in managing metal bioavailability in microbial environments.

Compound List

this compound

Pyoverdine

Iron (Fe)

Molybdenum (Mo)

Vanadium (V)

Molybdate

Vanadate

Iron(III) (Fe(III))

Iron(II) (Fe(II))

2,3-diamino-6,7-dihydroxyquinoline

(L)-Aspartic acid (Asp)

(D)-Serine (Ser)

(L)-Homoserine (Hse)

Glycine (Gly)

(D)-β-threo-hydroxyaspartic acid (HOAsp)

(D)-Citrulline (Cit)

(L)-Homoserine lactone (Hse lactone)

(D)-Nδ-Acetyl, Nδ-HOOrn

this compound δ

this compound 87-I

this compound 87-II

Azotochelin

Protochelin

Aminochelin

Vibrioferrin

Pyochelin

Tungsten (W)

Zinc (Zn)

Azotobactin Biosynthesis Pathways and Genetic Regulation in Azotobacter Vinelandii

Nonribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis

The peptide backbone of azotobactin is assembled not by the ribosome, but by large, multienzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). nih.govnih.govfrontiersin.org This mechanism is common for the synthesis of many complex secondary metabolites in microorganisms. d-nb.info NRPS enzymes are organized in a modular fashion, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. d-nb.infonih.gov This modular architecture allows for the incorporation of non-proteinogenic amino acids and modifications, contributing to the vast structural diversity of nonribosomal peptides like this compound. nih.gov The synthesis process occurs via a thiotemplate mechanism, independent of messenger RNA. d-nb.info

The genetic blueprint for this compound synthesis in A. vinelandii is encoded within a large biosynthetic gene cluster. nih.govplos.org Bioinformatic analysis and gene disruption studies have identified a specific cluster of genes, spanning from Avin_25550 to Avin_25660, as essential for this compound production. nih.govplos.org Disruption of genes within this region, such as Avin_25560, Avin_25570, Avin_25580, Avin_25600, Avin_25640, and Avin_25650, leads to a significant reduction or complete loss of this compound production, confirming their integral role in its biosynthesis. nih.govasm.orgresearchgate.net This cluster contains genes for the core NRPS enzymes, as well as those encoding proteins for precursor synthesis, tailoring reactions, and transport. plos.org The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has cataloged the this compound D biosynthetic gene cluster from Azotobacter vinelandii DJ as BGC0002433, located from 2,560,619 to 2,622,439 nt in the genome. secondarymetabolites.org

Table 1: Key Genes in the A. vinelandii this compound Biosynthetic Cluster

Gene Locus TagPutative Function/Encoded ProteinReference
Avin_25550 - Avin_25660Entire cluster associated with this compound biosynthesis nih.govplos.org
Avin_25560Involved in this compound biosynthesis nih.gov
Avin_25570Involved in this compound biosynthesis nih.gov
Avin_25580Involved in this compound biosynthesis nih.gov
Avin_25600Involved in this compound biosynthesis nih.gov
Avin_25620Non-ribosomal peptide synthetase secondarymetabolites.org
Avin_25630MbtH-like protein, enhances NRPS activity nih.govmicrobialcell.com
Avin_25640Non-ribosomal peptide synthetase nih.govsecondarymetabolites.org
Avin_25650Involved in this compound biosynthesis nih.govsecondarymetabolites.org

The synthesis of this compound is carried out by a suite of specialized enzymes encoded by the biosynthetic gene cluster. The central machinery consists of several large NRPSs that assemble the peptide backbone. plos.org Each NRPS module contains specific domains: an adenylation (A) domain that selects and activates a specific amino acid precursor as an aminoacyl-adenylate, a thiolation (T) or peptidyl carrier protein (PCP) domain that covalently binds the activated amino acid via a thioester linkage, and a condensation (C) domain that catalyzes peptide bond formation between amino acids on adjacent modules. d-nb.info

In addition to the core NRPS machinery, other enzymes are crucial. These include an ornithine 6-monooxygenase and a diaminobutyrate 2-oxoglutarate transaminase for synthesizing some of the non-proteinogenic amino acid precursors. plos.org A small MbtH-like protein (encoded by Avin_25630) is also associated with the NRPS complex and is believed to enhance the activity of the adenylation domains. nih.govmicrobialcell.com The precursors for this compound synthesis are various amino acids, including both proteinogenic ones like L-Aspartic acid and Glycine, and unusual ones such as D-Serine, L-Homoserine, and Nδ-Acetyl-Nδ-hydroxyornithine, which are incorporated by the specific NRPS modules. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (e.g., Avin_25560 - Avin_25650)

Transcriptional and Translational Regulatory Mechanisms

The production of this compound is tightly controlled at the transcriptional level to ensure it is synthesized only when needed, primarily in response to metal availability and cellular stress. This regulation allows the bacterium to conserve energy and resources by preventing unnecessary siderophore production. mdpi.comnih.gov

The primary regulatory signal for this compound synthesis is iron availability. microbiologyresearch.org Under iron-replete conditions, a global transcriptional regulator known as the Ferric Uptake Repressor (Fur) binds to Fe²⁺ as a corepressor. microbiologyresearch.orgresearchgate.net The Fur-Fe²⁺ complex then binds to specific DNA sequences called "iron boxes" located in the promoter regions of iron-regulated genes, including the this compound biosynthetic cluster. microbiologyresearch.orgresearchgate.netnih.gov This binding represses transcription, effectively shutting down siderophore production. microbiologyresearch.org

When intracellular iron levels are low, Fe²⁺ dissociates from Fur. The apo-Fur protein can no longer bind to the iron box, leading to the de-repression of the operon and subsequent transcription of the this compound synthesis genes by RNA polymerase. microbiologyresearch.orgresearchgate.net Studies have shown that this compound production is repressed at iron concentrations of about 3 µM. nih.govmicrobiologyresearch.orgplos.org This Fur-mediated regulation is a highly conserved mechanism for controlling iron homeostasis in many aerobic and facultative anaerobic bacteria. microbiologyresearch.org

Beyond iron, the biosynthesis of this compound in A. vinelandii is also influenced by the availability of other metals required for nitrogen fixation, specifically molybdenum (Mo) and vanadium (V). nih.govncsu.edunih.gov A. vinelandii possesses three different types of nitrogenase enzymes: the primary molybdenum-nitrogenase, and alternative vanadium- and iron-only nitrogenases that are expressed when Mo is scarce. nih.govncsu.edu

This compound, along with catecholate siderophores, functions as a "metallophore," facilitating the uptake of not only iron but also molybdate and vanadate. researchgate.netnih.govacs.org Research has shown that molybdenum availability regulates the production levels of different siderophores. nih.govmdpi.com In iron-deficient media supplemented with molybdenum, A. vinelandii preferentially produces this compound. nih.gov Conversely, in molybdenum-free environments, the production of catecholate siderophores predominates. nih.gov This indicates a complementary production system where the bacterium modulates the type of siderophore synthesized in response to the availability of specific nitrogenase cofactors. nih.gov Mutant strains unable to produce this compound compensate by producing catecholate siderophores even in the presence of molybdenum, highlighting the flexibility of this regulatory system. nih.gov Experiments suggest that catecholate siderophores may be preferentially used for iron uptake, while this compound is favored for molybdenum acquisition. rsc.org

In addition to metal availability, siderophore biosynthesis in A. vinelandii is also regulated by oxidative stress. nih.govmicrobiologyresearch.org The production of catecholate siderophores, which work in concert with this compound, is under a dual control system involving both iron repression via Fur and activation in response to superoxide stress, likely through a Sox-like regulatory system. microbiologyresearch.orgnih.govmicrobiologyresearch.org While direct regulation of the this compound cluster by the Sox-response is less characterized than for catecholates, the interplay between different siderophore systems suggests an integrated response to cellular stress. The promoter region for catecholate synthesis contains both an iron box for Fur binding and "Sox boxes" for binding a protein involved in the oxidative stress response. nih.govmicrobiologyresearch.org This dual regulation allows the cell to produce siderophores not just for nutrient acquisition but also potentially to mitigate oxidative damage, a crucial function for an obligate aerobe like A. vinelandii. microbiologyresearch.orgnih.gov

Table 2: Key Regulatory Factors of this compound Biosynthesis

Regulatory FactorCellular StateKey Regulator(s)Effect on this compound BiosynthesisReference
IronHigh Availability (>3 µM)Fur-Fe²⁺ complexRepression nih.govmicrobiologyresearch.orgplos.org
IronLow AvailabilityApo-FurDe-repression/Activation microbiologyresearch.orgresearchgate.net
MolybdenumHigh Availability (with Fe-limitation)UnknownIncreased Production nih.gov
VanadiumHigh AvailabilityUnknownInfluences metallophore function researchgate.netnih.govrsc.org
Oxidative StressHigh Superoxide LevelsSox-like responseIndirectly influences via regulation of complementary catecholate siderophores nih.govmicrobiologyresearch.org

Cross-regulation and Interplay with Other Siderophore Systems (e.g., Catechol Siderophores, Vibrioferrin)

Azotobacter vinelandii possesses a sophisticated and interconnected regulatory network to manage the production of its diverse siderophore arsenal, including this compound, catechol siderophores, and vibrioferrin. This intricate system allows the bacterium to respond effectively to varying levels of iron availability and other environmental cues.

The production of different siderophores in A. vinelandii is hierarchically regulated based on the severity of iron limitation. Vibrioferrin, a siderophore with a lower affinity for iron, is typically produced under mild iron-limiting conditions. oup.com As iron becomes more scarce, the bacterium switches to the synthesis of higher-affinity siderophores, such as catechols and this compound, to ensure an adequate supply of this essential nutrient. oup.com

A key global regulator in this process is the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient iron, Fur acts as a repressor, binding to specific DNA sequences known as "Fur boxes" in the promoter regions of siderophore biosynthetic genes and blocking their transcription. nih.govmicrobiologyresearch.org When iron levels drop, the repression by Fur is lifted, allowing for the expression of siderophore synthesis genes. nih.govmicrobiologyresearch.org

However, the regulation of siderophore production is more complex than simple derepression by low iron. Studies have shown a complementary and, at times, competitive interplay between the different siderophore systems. For instance, the presence of molybdenum, a crucial cofactor for nitrogenase, influences the type of siderophore produced. nih.gov In iron-deficient media supplemented with molybdenum, A. vinelandii preferentially produces this compound. nih.gov Conversely, in the absence of molybdenum, catechol siderophores become the predominant type. nih.gov

This suggests a cross-regulatory mechanism where the metabolic needs of the cell, particularly for nitrogen fixation, dictate which siderophore system is activated. Mutant studies have further illuminated this interplay. An this compound-deficient mutant was observed to produce catechol siderophores even in the presence of molybdenum under iron-limiting conditions. nih.gov On the other hand, a mutant unable to synthesize catechol siderophores secreted an excess of this compound, regardless of the molybdenum concentration. nih.gov This demonstrates a compensatory relationship between the two systems to maintain iron homeostasis. nih.gov

Furthermore, the regulation of catechol siderophore biosynthesis is under a dual control system. nih.govmicrobiologyresearch.org Besides the negative regulation by Fur in response to iron, it is also positively regulated in response to oxidative stress. nih.govmicrobiologyresearch.org This is mediated by a protein that binds to "Sox-box" sequences in the promoter region of catechol synthesis genes. nih.govmicrobiologyresearch.org This dual regulation allows for a delayed repression of catechol production by iron, suggesting these siderophores have an additional role in protecting the cell from oxidative damage. nih.govmicrobiologyresearch.org

The production of vibrioferrin also appears to be differentially regulated. Its synthesis is repressed under conditions of molybdenum or vanadium limitation, while the production of catechol siderophores is increased. ncsu.edu This suggests that under conditions where specific metal cofactors for nitrogenase are scarce, the cell prioritizes the production of catechol siderophores, which are known to bind these metals, over the production of vibrioferrin. ncsu.edu

The intricate cross-regulation of this compound, catechol, and vibrioferrin biosynthesis enables A. vinelandii to fine-tune its iron acquisition strategies in response to a variety of environmental signals, ensuring its survival and metabolic function in diverse and often challenging soil environments. mdpi.comnih.gov

Interactive Data Table: Siderophore Production Under Different Metal Conditions in A. vinelandii

ConditionThis compound ProductionCatechol Siderophore ProductionVibrioferrin ProductionPrimary Regulatory Influence
High Iron RepressedRepressedRepressedFur
Low Iron InducedInducedInducedFur
Low Iron, +Molybdenum PredominantReduced-Molybdenum availability
Low Iron, -Molybdenum ReducedPredominant-Molybdenum availability
Molybdenum/Vanadium Limitation -IncreasedRepressedMetal cofactor scarcity
Oxidative Stress -Induced-Sox-like regulator

Advanced Research Methodologies for Azotobactin Study

Analytical Techniques for Characterization and Quantification

Modern analytical chemistry provides powerful tools for the detailed study of microbial metabolomes. For Azotobactin, these techniques are crucial for its identification in complex biological matrices and for quantifying its production under various environmental conditions.

High-resolution mass spectrometry, coupled with advanced liquid chromatography, represents a cornerstone in the study of siderophores like this compound. asm.org HR-LC-MS platforms, such as those using an LTQ-Orbitrap XL hybrid mass spectrometer, provide the high mass accuracy and resolution necessary to analyze the complex mixture of secondary metabolites produced by A. vinelandii. asm.orgoup.com This approach has been instrumental in expanding the known "chelome," or the complete set of metal-chelating compounds, of this organism, identifying over 35 distinct metal-binding metabolites. asm.orgresearchgate.net

The typical workflow involves separating microbial culture extracts using reversed-phase high-pressure liquid chromatography (HPLC) on a C18 column, followed by analysis with the mass spectrometer. asm.orgoup.com This methodology is sensitive enough to detect not only the well-known Azotobactins but also previously uncharacterized siderophores. asm.org

Ultra-High-Performance Liquid Chromatography coupled to a Time-of-Flight Mass Spectrometer (UHPLC-ToF-MS) offers a rapid, precise, and sensitive approach for the direct quantification of metallophores without extensive sample preparation. researchgate.net This technique leverages columns with smaller particle sizes (<2 µm) to achieve higher resolution and faster analysis times compared to conventional HPLC. nih.gov A validated UHPLC-ToF-MS method has been developed to directly measure Fe and Mo complexes of catecholate siderophores in the growth medium of A. vinelandii, demonstrating its power in tracking the dynamic production of these compounds throughout the bacterial growth cycle. researchgate.net The high sensitivity of these methods allows for detection limits in the nanomolar range, which is crucial for understanding the subtle dynamics of metal acquisition. researchgate.net

Metal Isotope Coded Profiling (MICP) is an innovative and universal platform for discovering and mapping metal-chelating natural products, including this compound. rsc.orgnih.gov The technique relies on the use of stable, pure metal isotopes to create a unique isotopic signature in the mass spectrum of any compound that chelates the metal. rsc.orgrsc.org

In practice, a microbial culture or extract is divided and spiked with different stable isotopes of a target metal, for example, ⁵⁴Fe and ⁵⁸Fe for iron-binding siderophores or ⁹⁵Mo and ⁹⁸Mo for molybdenum-binding compounds. rsc.org When analyzed by mass spectrometry, the resulting metal-siderophore complexes appear as a pair of peaks with a specific mass difference (e.g., a difference of 4 for ⁵⁴Fe vs. ⁵⁸Fe), creating an easily identifiable signature. rsc.org This method is independent of the compound's structure or the type of mass spectrometer used. rsc.org MICP has been successfully applied to detect the Fe and Mo complexes of this compound in A. vinelandii, confirming its role as a metallophore for both essential metals. rsc.org

Spectrophotometric and fluorimetric assays are foundational methods for the rapid detection and quantification of siderophores. The most widely used spectrophotometric method is the Chrome Azurol S (CAS) assay. acs.orgscirp.org This universal chemical assay is based on a competition for iron between the siderophore and the Fe³⁺-CAS dye complex. acs.org When a strong chelator like this compound is present, it removes the iron from the dye, causing a color change from blue to orange, which can be quantified spectrophotometrically. acs.orgresearchgate.net

While the CAS assay is excellent for general screening, more specific methods are often required. acs.org this compound belongs to the pyoverdine class of siderophores, which are characterized by their intrinsic fluorescence. acs.orgnih.gov This property is exploited in fluorimetric assays. The fluorescence excitation and emission wavelengths of this compound have been identified as 380 nm and 490 nm, respectively. researchgate.net Upon binding with ferric iron (Fe³⁺), this fluorescence is quenched in a concentration-dependent manner. researchgate.net This quenching phenomenon provides a highly sensitive and specific method for quantifying this compound and studying its iron-binding kinetics. researchgate.net

Table 1: Comparison of Analytical Techniques for this compound Study

Technique Principle Primary Application for this compound Advantages Limitations
HR-LC-MS / UHPLC-ToF-MS Chromatographic separation followed by high-resolution mass analysis of molecules based on their mass-to-charge ratio. nih.gov Comprehensive metabolome profiling ("chelomics"), identification of novel siderophores, and precise quantification of this compound and its metal complexes. asm.orgresearchgate.net High sensitivity, high resolution, high mass accuracy, ability to analyze complex mixtures. asm.orgnih.gov Requires sophisticated instrumentation and data analysis software. nih.gov
MICP Labeling of metallophores with stable metal isotopes (e.g., ⁵⁴Fe/⁵⁸Fe) to create a unique isotopic signature detectable by mass spectrometry. rsc.org Discovery and mapping of metal-chelating compounds (metallophores) in complex biological samples. rsc.orgnih.gov Universal for any metal chelator, independent of compound structure, high specificity for metal-binding species. rsc.org Dependent on the availability of pure stable isotopes; requires mass spectrometry.
Spectrophotometry (CAS Assay) A competitive colorimetric assay where siderophores remove iron from a dye complex (Chrome Azurol S), causing a measurable color change. acs.orgscirp.org Universal screening and general quantification of total siderophore production. nih.gov Simple, rapid, cost-effective, and widely applicable for initial screening. scirp.orgresearchgate.net Non-specific; detects all types of siderophores and cannot distinguish between them. acs.org
Fluorimetry Measurement of the intrinsic fluorescence of this compound and the quenching of this fluorescence upon binding to iron. researchgate.net Specific detection and quantification of this compound (a pyoverdine-type siderophore). acs.orgresearchgate.net High sensitivity and specificity for fluorescent siderophores like this compound. Only applicable to fluorescent compounds; potential for interference from other fluorescent molecules.

Metal Isotope Coded Profiling of Organic Ligands (MICP) for Metallophore Mapping

Genetic and Genomic Approaches

Understanding the biological role of this compound requires delving into the genetic blueprint that governs its synthesis and regulation. Genetic and genomic tools allow researchers to connect specific genes to the production of this siderophore and to study how its expression is controlled in response to environmental cues.

Gene disruption is a powerful technique to determine gene function. By creating targeted mutations or deletions in specific genes hypothesized to be involved in the this compound biosynthetic pathway, researchers can observe the effect on siderophore production. Studies in A. vinelandii have identified two large gene clusters involved in siderophore biosynthesis. nih.gov Targeted disruption of genes within one of these clusters resulted in this compound-deficient mutant strains, confirming the role of these genes in its synthesis. nih.gov For instance, disrupting genes like Avin_25560 and Avin_25650 leads to a significant decrease in this compound fluorescence, indicating their integral role in the biosynthetic process. asm.org

Transposon mutagenesis is a complementary approach that involves the random insertion of a mobile DNA element (a transposon) into the bacterial genome. bioinnovatise.com This creates a large library of random mutants. bioinnovatise.com By screening this library for colonies that no longer produce this compound (e.g., using the CAS assay), researchers can identify the genes that have been disrupted by the transposon insertion. This method has been widely used in A. vinelandii to identify genes involved in various metabolic processes, including nitrogen fixation and siderophore production. nih.gov It is particularly useful for discovering previously unknown genes associated with a specific function without prior sequence information. bioinnovatise.com

Transcriptional analysis reveals how the expression of genes changes under different conditions. Techniques like RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) are used to measure the abundance of messenger RNA (mRNA) transcripts from this compound-related genes. nih.gov This provides a snapshot of gene activity and regulatory responses.

Studies have shown that the expression of the this compound biosynthetic gene cluster is tightly regulated by metal availability. nih.govasm.org Transcriptional analysis revealed that under iron-insufficient but molybdenum-supplemented conditions, A. vinelandii upregulates the transcription of the entire gene cluster associated with this compound biosynthesis (Avin_25550 through Avin_25660). asm.orgresearchgate.net Conversely, in molybdenum-free environments, genes for catechol-type siderophores are predominantly transcribed. nih.gov This demonstrates a sophisticated regulatory network that allows the bacterium to produce the most appropriate siderophore for scavenging necessary metal cofactors (iron and molybdenum) for nitrogen fixation. nih.govnih.gov These analyses have been crucial in understanding the link between metal homeostasis, nitrogen fixation, and siderophore production in A. vinelandii. nih.govnih.gov

Table 2: Comparison of Genetic and Genomic Approaches for this compound Study

Technique Principle Primary Application for this compound Advantages Limitations
Gene Disruption Creation of a targeted, specific mutation or deletion in a gene of interest to assess its function. nih.gov Confirming the function of specific genes within the this compound biosynthetic pathway. nih.govasm.org Precise and definitive for establishing a direct link between a gene and a function. Requires prior knowledge of the target gene sequence.
Transposon Mutagenesis Random insertion of a transposon into the genome to create a library of mutants, disrupting genes at various locations. bioinnovatise.com Discovering novel genes involved in this compound biosynthesis, regulation, or transport without prior sequence information. nih.gov Unbiased, genome-wide screening for identifying all non-essential genes related to a phenotype. bioinnovatise.com Insertions are random, which can make finding a specific mutant laborious; may not hit every gene.
Transcriptional Analysis (RNA-seq, qRT-PCR) Quantification of mRNA levels to measure the expression (activity) of specific genes or the entire genome under different conditions. nih.gov Studying the regulation of this compound biosynthetic genes in response to environmental stimuli like iron and molybdenum levels. asm.orgnih.gov Provides a dynamic view of gene regulation; RNA-seq offers a global, unbiased profile of the entire transcriptome. Measures transcript levels, which may not always directly correlate with protein levels or final siderophore production.

Bioinformatic Analysis of Siderophore Metabolomes and Gene Clusters for Discovery and Evolutionary Insights

The study of this compound, a complex peptidic siderophore, has been significantly advanced by bioinformatic methodologies. The analysis of siderophore metabolomes, or the "chelome," combined with genome mining, provides powerful tools for discovering novel siderophore structures and understanding their biosynthetic pathways and evolutionary history. nih.govresearchgate.net

Bioinformatic mining of bacterial genomes can identify the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like siderophores. nih.gov For this compound, which is synthesized by nonribosomal peptide synthetases (NRPSs), these analyses focus on identifying large gene clusters containing NRPS genes. nih.govplos.org In Azotobacter vinelandii, the this compound BGC is a significant locus, spanning over 60 kilobases and encoding four large NRPSs, as well as enzymes for precursor synthesis (e.g., ornithine 6-monooxygenase), modification, and transport. plos.org The modular nature of NRPSs, with distinct domains for adenylation (substrate selection), thiolation (peptide carrier), and condensation (peptide bond formation), allows for predictive analysis of the resulting peptide backbone of the siderophore. mdpi.com

Comparative genomics and phylogenetic analyses of these gene clusters across different Azotobacter species and other bacteria offer insights into their evolutionary origins. While some simpler siderophores produced by Azotobacter, such as vibrioferrin, appear to be evolutionarily conserved and vertically inherited, the more complex siderophores like this compound are suggested to have a more intricate evolutionary past. oup.com The structural and functional diversification of NRPSs, which is central to the variety of siderophores observed, is thought to have arisen partly through domain duplication and horizontal gene transfer events. mdpi.com The presence of multiple, distinct siderophore systems within a single organism like A. vinelandii—including this compound, catecholates, and vibrioferrin—is believed to be the result of multiple, disparate evolutionary pressures, providing a competitive advantage in diverse and fluctuating environmental conditions. nih.govresearchgate.net This vast "chelome" may allow the organism to optimize metal uptake based on varying iron chemistry, facilitate the acquisition of other essential metals like molybdenum and vanadium, or prevent the piracy of its siderophores by competing microbes. nih.gov

In Vitro and In Vivo Experimental Systems

Controlled Culture Conditions for Optimized Siderophore Production and Regulation Studies

The production of this compound by Azotobacter vinelandii is intricately regulated by environmental factors, primarily the availability of essential metals. Establishing controlled culture conditions is paramount for optimizing its production for research and for studying the regulatory networks that govern its synthesis. Iron limitation is the most critical trigger for the production of all siderophores, including this compound. researchgate.net Under iron-depleted conditions, A. vinelandii upregulates the transcription of siderophore biosynthetic genes to scavenge this essential nutrient from the environment. nih.gov

Molybdenum, a key cofactor for the primary nitrogenase enzyme, also plays a significant role in regulating the siderophore profile. nih.gov In iron-insufficient media, the presence of molybdenum specifically enhances the production of this compound over catechol-type siderophores. nih.gov Studies with mutant strains have shown that in the absence of this compound synthesis, catechol production increases, and conversely, mutants unable to produce catechols secrete excess this compound, indicating a complementary and tightly regulated system for metal acquisition. nih.gov

Optimization of other culture parameters can further enhance growth and, consequently, siderophore yield. These conditions have been studied for various Azotobacter species and provide a general framework for maximizing biomass and metabolite production.

Table 1: Optimized Culture Conditions for Azotobacter Growth and Siderophore Production
ParameterOptimal ConditionReference
Temperature30°C medcraveonline.commedcraveonline.com
pH7.0 - 8.0 medcraveonline.comresearchgate.net
Carbon SourceMannitol (e.g., 2.5%) medcraveonline.commedcraveonline.com
Nitrogen SourceAmmonium sulfate (e.g., 2%)* medcraveonline.commedcraveonline.com
Key InducerIron (Fe) limitation researchgate.net
Key RegulatorMolybdenum (Mo) presence nih.gov

Note: While *Azotobacter is a nitrogen-fixing bacterium, the addition of a nitrogen source like ammonium sulfate can decrease the lag phase and support robust initial growth. medcraveonline.com For studies focused on nitrogen fixation-linked processes, nitrogen-free media are used. oup.com

Co-culture Models for Investigating Inter-organismal Nitrogen and Metal Transfer

Co-culture experimental systems are invaluable for demonstrating the ecological roles of this compound in mediating interactions between Azotobacter and other microorganisms. These models have provided direct evidence for this compound's function as a "nitrogen shuttle." oup.comresearchgate.net

In a notable series of experiments, A. vinelandii was co-cultured with the green microalgae Neochloris oleoabundans and Scenedesmus sp. BA032. oup.com These algae require a source of fixed nitrogen for growth. The studies demonstrated that the algae could utilize this compound as a nitrogen source. This was confirmed using a mutant strain of A. vinelandii (AZBB041) incapable of producing this compound; in co-cultures with this mutant, the growth of the algae was severely limited compared to co-cultures with the wild-type strain. oup.com This commensalistic relationship, where the algae benefit from the nitrogen-rich siderophore produced by the bacteria, highlights a significant environmental function for this compound beyond iron acquisition. oup.com

The transfer of essential metals for nitrogen fixation via this compound is another critical function investigated in these systems. This compound forms stable complexes with molybdate and vanadate, the metal cofactors for the two alternative nitrogenases in A. vinelandii. rsc.org The uptake of these this compound-metal complexes by the bacterium is a crucial mechanism for satisfying the metallic requirements of the nitrogen fixation machinery. rsc.org

Co-culture studies with other bacteria, such as the plant-growth-promoting rhizobacterium Bacillus subtilis, have also been explored. asm.orgresearchgate.net In nitrogen-limiting conditions, co-culturing A. vinelandii with B. subtilis enhances the rate of biological nitrogen fixation. asm.org It is hypothesized that B. subtilis benefits from nitrogen transfer from A. vinelandii. Given that this compound is a nitrogen-rich compound containing 13 nitrogen atoms, it is a plausible candidate for this transfer. asm.orgresearchgate.net However, the precise nature of the transferred nitrogenous compounds in this bacterial partnership remains an area of active investigation, with other molecules like ammonium also potentially playing a role. researchgate.net

Q & A

Q. Methodological Answer :

  • Csaky’s test : Detects hydroxamate groups via colorimetric assay (red color indicates positive result) .
  • FAB-MS : Confirms molecular mass (e.g., [M + H]<sup>+</sup> ion at m/z 1087 for this compound Pch 9446) .
  • Fluorescence screening : this compound emits intense green fluorescence (vs. yellowish pyoverdins) after decomplexation with 8-hydroxyquinoline .

Advanced: How can researchers resolve contradictions in this compound's species specificity?

Methodological Answer :
Contradictions arise when this compound is found in Pseudomonas chlororaphis and Azotobacter vinelandii, challenging species-specific siderophore assumptions. To address this:

Comparative genomics : Identify conserved gene clusters (e.g., pvd or azb operons) across species .

Structural homology checks : Use amino acid analysis and mass spectrometry to verify peptide chain identity (e.g., Gly, Lys, Ser in this compound Pch 9446 matches pyoverdins) .

Phylogenetic analysis : Re-evaluate taxonomic classifications using siderophore biosynthetic pathways as markers .

Advanced: What NMR parameters are critical for confirming this compound's structure?

Q. Methodological Answer :

  • Experimental conditions : Use 100 mM KH2PO4, 10% D2O, pH 4.3, 25°C, with DSS as an internal standard (δ(CH3) = -1.61 ppm) .
  • Key δ values :
    • Chromophore protons: Lower-field shifts (e.g., H-5 at δ 8.48 ppm) compared to pyoverdins.
    • Peptide bonds: Confirm sequence via NOESY cross-peaks (e.g., Ser-Lys correlations) .
  • Data interpretation : Compare with this compound D (Demange et al., 1988) to validate chromophore signals .

Advanced: How to design experiments to assess this compound's role in metal acquisition?

Methodological Answer :
Apply the PICOT framework for rigor:

  • Population : Iron-limited bacterial cultures (e.g., Pseudomonas spp.).
  • Intervention : this compound supplementation vs. knockout mutants.
  • Comparison : Growth rates with/without Fe(III)-Azotobactin complexes.
  • Outcome : Quantify iron uptake via atomic absorption spectroscopy.
  • Time : Monitor over 24–72 hours.
    Methods :
  • Chelation assays : Measure Fe(III) binding constants using spectrophotometry .
  • Gene deletion : Use CRISPR-Cas9 to disrupt azbA (chromophore biosynthesis gene) and compare siderophore activity .

Advanced: How should researchers address discrepancies in this compound’s biosynthetic pathways?

Methodological Answer :
Discrepancies (e.g., unknown branch points in chromophore synthesis) require:

Isotopic labeling : Trace precursor incorporation (e.g., <sup>13</sup>C-α-ketoglutarate) to identify intermediates .

Enzyme assays : Purify putative enzymes (e.g., AzbB) and test substrate specificity in vitro.

Meta-analysis : Compare pathways with homologous siderophores (e.g., pyoverdins) to infer conserved steps .

Basic: What analytical techniques confirm this compound's purity and identity?

Q. Methodological Answer :

  • HPLC : Pair with UV detection (λ = 406 nm) and compare retention times to standards .
  • Amino acid analysis : Hydrolyze samples (6M HCl, 110°C, 24h) and quantify residues via ion-exchange chromatography .
  • Circular dichroism : Verify chiral centers in the peptide chain (e.g., D/L-Ser ratios) .

Advanced: What statistical approaches are suitable for analyzing this compound production data?

Q. Methodological Answer :

  • Multivariate ANOVA : Compare production levels across bacterial strains, pH, and iron concentrations .
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral data (e.g., NMR/UV) to identify key variables .
  • Error analysis : Report confidence intervals for binding constants (e.g., logKFe = 28.5 ± 0.3) .

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